![molecular formula C9H18ClNO5 B12275780 5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)

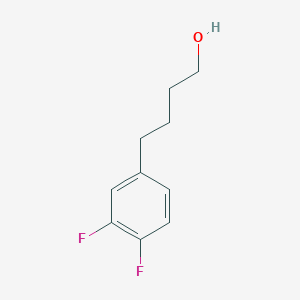

5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-6-desoxy-1,2-O-isopropyliden-α-D-glucofuranose-Hydrochlorid ist eine bemerkenswerte biomedizinische Verbindung. Sie wird hauptsächlich in der Forschung zu Virusinfektionen und malignen Tumoren eingesetzt. Diese Verbindung ist ein Derivat von Glucose, modifiziert, um eine Aminogruppe und eine Isopropyliden-Schutzgruppe zu enthalten, die ihre Stabilität und Reaktivität erhöht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Amino-6-desoxy-1,2-O-isopropyliden-α-D-glucofuranose-Hydrochlorid beinhaltet typischerweise den Schutz von Glucose, gefolgt von selektiven funktionellen Gruppentransformationen. Eine gängige Methode umfasst:

Schutz von Glucose: Glucose wird zuerst geschützt, indem es mit Aceton in Gegenwart eines sauren Katalysators umgesetzt wird, um 1,2:5,6-Di-O-isopropyliden-D-glucofuranose zu bilden.

Selektive Entschützung: Die 5,6-O-Isopropyliden-Gruppe wird selektiv unter sauren Bedingungen gespalten, um 1,2-O-Isopropyliden-D-glucofuranose zu ergeben.

Aminierung: Die Hydroxylgruppe an der 6-Position wird dann über eine Reihe von Reaktionen, einschließlich Tosylierung, gefolgt von nukleophiler Substitution mit einem Amin, in eine Aminogruppe umgewandelt.

Bildung des Hydrochloridsalzes: Schließlich wird die Aminoverbindung mit Salzsäure behandelt, um das Hydrochloridsalz zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Batchreaktionen: Durchführung der Reaktionen in großen Reaktoren mit präziser Kontrolle von Temperatur, pH-Wert und Reaktionszeit.

Reinigung: Anwendung von Techniken wie Kristallisation, Filtration und Chromatographie, um das Endprodukt zu reinigen.

Qualitätskontrolle: Sicherstellung, dass das Produkt die erforderlichen Reinheits- und Qualitätsstandards durch strenge Tests erfüllt.

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Amino-6-desoxy-1,2-O-isopropyliden-α-D-glucofuranose-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann zu Nitroso- oder Nitroderivaten oxidiert werden.

Reduktion: Die Verbindung kann zu Aminderivaten reduziert werden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Tosylchlorid und Nukleophile wie Amine oder Thiole werden eingesetzt.

Wichtige gebildete Produkte

Oxidationsprodukte: Nitroso- und Nitroderivate.

Reduktionsprodukte: Aminderivate.

Substitutionsprodukte: Verschiedene substituierte Aminderivate.

Wissenschaftliche Forschungsanwendungen

6-Amino-6-desoxy-1,2-O-isopropyliden-α-D-glucofuranose-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Anwendung bei der Untersuchung des Kohlenhydratstoffwechsels und der Enzymwechselwirkungen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Virusinfektionen und Krebs.

Industrie: Einsatz bei der Herstellung von Arzneimitteln und als Zwischenprodukt bei der Synthese anderer bioaktiver Verbindungen.

Wirkmechanismus

Der Wirkmechanismus von 6-Amino-6-desoxy-1,2-O-isopropyliden-α-D-glucofuranose-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekularer Angriffspunkt: Die Verbindung zielt auf Enzyme, die am Kohlenhydratstoffwechsel und an der Virusreplikation beteiligt sind.

Beteiligte Signalwege: Sie stört den glykolytischen Weg und hemmt die Aktivität von viralen Enzymen, wodurch ihre antiviralen und anticancerogenen Wirkungen erzielt werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride typically involves the protection of glucose followed by selective functional group transformations. One common method includes:

Protection of Glucose: Glucose is first protected by reacting with acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene-D-glucofuranose.

Selective Deprotection: The 5,6-O-isopropylidene group is selectively cleaved under acidic conditions to yield 1,2-O-isopropylidene-D-glucofuranose.

Amination: The hydroxyl group at the 6-position is then converted to an amino group through a series of reactions, including tosylation followed by nucleophilic substitution with an amine.

Formation of Hydrochloride Salt: Finally, the amino compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.

Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Ensuring the product meets the required purity and quality standards through rigorous testing.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like tosyl chloride and nucleophiles such as amines or thiols are employed.

Major Products Formed

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects in treating viral infections and cancer.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Wirkmechanismus

The mechanism of action of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in carbohydrate metabolism and viral replication.

Pathways Involved: It interferes with the glycolytic pathway and inhibits the activity of viral enzymes, thereby exerting its antiviral and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,5,6-Di-O-isopropyliden-D-glucofuranose: Ein geschütztes Derivat von Glucose, das in ähnlichen synthetischen Anwendungen verwendet wird.

6-Desoxy-6-azido-1,2-O-isopropyliden-α-D-glucofuranose: Ein weiteres Derivat mit einer Azidogruppe anstelle einer Aminogruppe.

Einzigartigkeit

6-Amino-6-desoxy-1,2-O-isopropyliden-α-D-glucofuranose-Hydrochlorid ist aufgrund seiner spezifischen funktionellen Gruppen einzigartig, die eine unterschiedliche Reaktivität und biologische Aktivität verleihen. Seine Aminogruppe ermöglicht vielseitige chemische Modifikationen, und ihr Isopropyliden-Schutz erhöht die Stabilität während der Reaktionen.

Eigenschaften

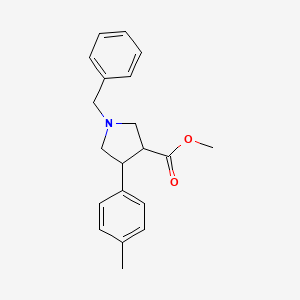

Molekularformel |

C9H18ClNO5 |

|---|---|

Molekulargewicht |

255.69 g/mol |

IUPAC-Name |

5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride |

InChI |

InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H |

InChI-Schlüssel |

QEQNNZBTSSPTPF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B12275705.png)

![Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B12275710.png)

![2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12275712.png)

![6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12275730.png)

![4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12275731.png)

![3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275738.png)

![Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester](/img/structure/B12275749.png)

![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B12275766.png)